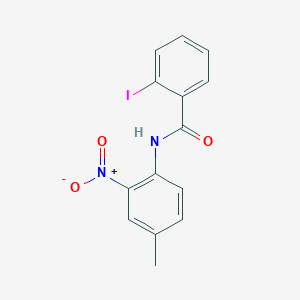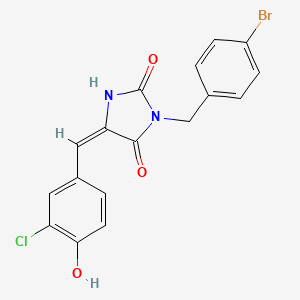![molecular formula C16H17N3O4 B5326953 4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine](/img/structure/B5326953.png)
4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine, also known as MNI-301, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain and other tissues. This compound has been shown to bind to the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a role in pain sensation and inflammation. This compound also binds to the GABA(A) receptor, which is involved in the regulation of neuronal excitability and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can inhibit the activity of TRPV1 and GABA(A) receptors, which could have implications for the treatment of pain and anxiety. This compound has also been shown to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis or cell cycle arrest.
実験室実験の利点と制限
4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine, including the development of new derivatives with improved potency and selectivity, the investigation of its potential applications in other areas of scientific research, and the elucidation of its mechanism of action at the molecular level. Additionally, this compound could be studied in preclinical and clinical trials to evaluate its safety and efficacy as a potential drug candidate for the treatment of neurological disorders and cancer.
合成法
4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine can be synthesized using a multi-step process involving the reaction of 4-(4-bromophenyl)morpholine with 2-(3-methyl-4-nitro-5-isoxazolyl)acetonitrile in the presence of a base and a palladium catalyst. The resulting product is then subjected to a Heck reaction with vinyl magnesium bromide to obtain this compound.
科学的研究の応用
4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and neuropathic pain. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells, particularly those that are resistant to chemotherapy. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
4-[4-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-12-16(19(20)21)15(23-17-12)7-4-13-2-5-14(6-3-13)18-8-10-22-11-9-18/h2-7H,8-11H2,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTPJMLSUFWCCS-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B5326874.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)
![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)
![2-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5326917.png)
![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)
![{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5326927.png)

![ethyl 5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326939.png)
![(4aS*,8aR*)-6-[(3-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326948.png)

![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)